molecular formula C18H20N2O3S B2871625 ethyl 8-methyl-6-(4-methylphenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 496011-47-3

ethyl 8-methyl-6-(4-methylphenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No. B2871625
CAS RN: 496011-47-3
M. Wt: 344.43
InChI Key: MIGJYABCUPKHEE-UHFFFAOYSA-N
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Description

“Ethyl 8-methyl-6-(4-methylphenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate” is a chemical compound with the linear formula C19H22N2O3S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .


Synthesis Analysis

The synthesis of similar triazole-pyrimidine-based compounds has been reported . These compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, a series of novel triazole-pyrimidine-based compounds were synthesized .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, one of the compounds was described as a white solid with a melting point of 109–111°C .

Scientific Research Applications

Pharmaceutical Research

This compound, due to its structural complexity, could be a candidate for pharmaceutical research. The presence of a pyrimidothiazine core suggests potential biological activity. Compounds with similar structures have been explored for their anti-inflammatory and analgesic activities . This particular molecule could be synthesized and screened for similar pharmacological properties.

Catalysis

The molecular structure indicates potential utility in catalysis, especially in facilitating reactions involving heterocyclic chemistry. Research into similar compounds has shown that they can act as catalysts in organic synthesis, such as the synthesis of indole derivatives .

Organic Synthesis Methodology

The compound could be used as a building block in organic synthesis. Its reactive sites, such as the carboxylate group, could be exploited to create a variety of derivatives, which can then be used to synthesize more complex molecules .

Green Chemistry

The synthesis and applications of this compound could be explored within the context of green chemistry. Researchers could develop environmentally friendly methods to synthesize this compound, minimizing the use of hazardous reagents and maximizing yield .

Mechanism of Action

The mechanism of action of similar compounds has been studied in the context of neuroprotection and anti-neuroinflammatory activity . These compounds have shown promising neuroprotective and anti-inflammatory properties .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

The study of similar compounds has indicated that they can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests a promising future direction for the research and development of “ethyl 8-methyl-6-(4-methylphenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate” and similar compounds.

properties

IUPAC Name

ethyl 8-methyl-6-(4-methylphenyl)-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-4-23-17(22)15-12(3)19-18-20(14(21)9-10-24-18)16(15)13-7-5-11(2)6-8-13/h5-8,16H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGJYABCUPKHEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C)C(=O)CCS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-methyl-4-oxo-6-(p-tolyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate

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